molecular formula C8H9N2NaO2 B6273955 sodium 2-methyl-2-(pyrimidin-4-yl)propanoate CAS No. 2059939-60-3

sodium 2-methyl-2-(pyrimidin-4-yl)propanoate

Cat. No.: B6273955
CAS No.: 2059939-60-3
M. Wt: 188.16 g/mol
InChI Key: UDVBWPCDUSWPEJ-UHFFFAOYSA-M
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Description

Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate: is an organic compound with the molecular formula C₈H₉N₂NaO₂ It is a sodium salt derivative of 2-methyl-2-(pyrimidin-4-yl)propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-methyl-2-(pyrimidin-4-yl)propanoate typically involves the reaction of 2-methyl-2-(pyrimidin-4-yl)propanoic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is carried out in an aqueous medium, and the resulting sodium salt is isolated by evaporation or crystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

Chemistry: Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme function and regulation.

Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties. Research is ongoing to explore its therapeutic potential.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other advanced materials to enhance their properties.

Mechanism of Action

The mechanism of action of sodium 2-methyl-2-(pyrimidin-4-yl)propanoate depends on its specific application. In enzymatic reactions, it may act as a competitive inhibitor or substrate, binding to the active site of the enzyme and modulating its activity. The pyrimidinyl group can interact with various molecular targets, including nucleic acids and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

    Sodium 2-methyl-2-(pyridin-2-yl)propanoate: This compound has a pyridinyl group instead of a pyrimidinyl group, leading to different chemical and biological properties.

    Sodium 2-methyl-2-(pyrimidin-5-yl)propanoate: The position of the pyrimidinyl group is different, which can affect the compound’s reactivity and interactions.

Uniqueness: Sodium 2-methyl-2-(pyrimidin-4-yl)propanoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the pyrimidinyl group at the 4-position allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2059939-60-3

Molecular Formula

C8H9N2NaO2

Molecular Weight

188.16 g/mol

IUPAC Name

sodium;2-methyl-2-pyrimidin-4-ylpropanoate

InChI

InChI=1S/C8H10N2O2.Na/c1-8(2,7(11)12)6-3-4-9-5-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

UDVBWPCDUSWPEJ-UHFFFAOYSA-M

Canonical SMILES

CC(C)(C1=NC=NC=C1)C(=O)[O-].[Na+]

Purity

70

Origin of Product

United States

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